N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a complex organic compound that features a furan ring, an indazole moiety, and a triazole ring linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Synthesis of the Indazole Moiety: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Triazole Formation: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the furan-2-ylmethyl, indazole, and triazole intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups on the indazole moiety can be reduced to amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-indazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: It serves as a tool to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N’-thiazol-2-yl-oxalamide: Similar in structure but contains a thiazole ring instead of an indazole.
4-(1H-indazol-3-yl)-N-(furan-2-ylmethyl)benzamide: Lacks the triazole ring.
N-(furan-2-ylmethyl)-4-(1H-indazol-3-yl)benzamide: Lacks the triazole ring and has a simpler structure.
Uniqueness
N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is unique due to the presence of all three heterocyclic rings (furan, indazole, and triazole) in its structure. This combination provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16N6O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide |
InChI |
InChI=1S/C21H16N6O2/c28-21(22-12-16-4-3-11-29-16)14-7-9-15(10-8-14)27-13-19(24-26-27)20-17-5-1-2-6-18(17)23-25-20/h1-11,13H,12H2,(H,22,28)(H,23,25) |
InChI Key |
PKVKDPLSZKAOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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